4-Dimethylaminoazobenzene-4'-carboxylic Acid
Overview
Description
. It is a derivative of azobenzene, characterized by the presence of a dimethylamino group and a carboxylic acid group on the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Dimethylaminoazobenzene-4’-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Medicine: Utilized in diagnostic assays and as a marker in various biochemical tests.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
Target of Action
DABCYL acid, also known as Para Methyl Red, 4-Dimethylaminoazobenzene-4’-carboxylic Acid, 4-Dimethylamino-4’-carboxylazobenzene, or simply Dabcyl, is primarily used as a dark fluorescence quencher . Its primary targets are proteins or peptides, specifically their amino-groups . The succinimidyl ester form of DABCYL is reactive with terminal amines or lysines of peptides and other nucleophiles .
Mode of Action
DABCYL acid operates as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) systems . It absorbs the energy emitted by a fluorescent dye (the donor), thereby preventing the dye from fluorescing and effectively “quenching” the fluorescence . This mechanism is particularly useful in biological research for studying interactions between molecules.
Biochemical Pathways
The exact biochemical pathways affected by DABCYL acid depend on the specific proteins or peptides it is attached to. It’s worth noting that dabcyl acid is often used in conjunction with other molecules in fret systems to study various biochemical pathways .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could be distributed in the body through this solvent. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of DABCYL acid’s action is the quenching of fluorescence. This is used in research to detect and measure molecular interactions, such as protein-protein or protein-nucleic acid interactions . By attaching DABCYL acid to one molecule and a fluorescent dye to another, researchers can monitor the interaction between the two molecules based on changes in fluorescence.
Action Environment
The efficacy and stability of DABCYL acid can be influenced by various environmental factors. For instance, the efficiency of energy transfer (and thus the degree of fluorescence quenching) can be affected by the distance between the DABCYL acid and the fluorescent dye, the orientation of the dye and quencher, and the spectral overlap between the dye emission and quencher absorption . Furthermore, DABCYL acid’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Dimethylaminoazobenzene-4’-carboxylic Acid plays a crucial role in biochemical reactions. It is often used as a reagent to label proteins or peptides through their amino groups . The succinimidyl ester of 4-Dimethylaminoazobenzene-4’-carboxylic Acid is reactive with terminal amines or lysines of peptides and other nucleophiles . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their functions and interactions.
Cellular Effects
The cellular effects of 4-Dimethylaminoazobenzene-4’-carboxylic Acid are primarily observed in its role as a fluorescence quencher. It has been found to increase the internalization of peptides into cells, affecting cellular processes . It influences cell function by modifying the visibility and detectability of certain cellular components, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Dimethylaminoazobenzene-4’-carboxylic Acid involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially influencing enzyme activation or inhibition, and causing changes in gene expression . Its ability to quench fluorescence allows it to influence the visibility of these interactions, providing a valuable tool for studying molecular mechanisms .
Temporal Effects in Laboratory Settings
The effects of 4-Dimethylaminoazobenzene-4’-carboxylic Acid can change over time in laboratory settings. While specific long-term effects on cellular function have not been extensively studied, it is known that the compound’s fluorescence quenching ability can be utilized in various experimental setups .
Metabolic Pathways
Given its interactions with proteins and peptides, it is likely that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
4-Dimethylaminoazobenzene-4’-carboxylic Acid’s transport and distribution within cells and tissues are influenced by its interactions with proteins and peptides. It has been found to increase the internalization of peptides into cells, suggesting that it may affect its own localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylaminoazobenzene-4’-carboxylic Acid can be synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with dimethylaniline in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of 4-Dimethylaminoazobenzene-4’-carboxylic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminoazobenzene-4’-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
4-Dimethylaminoazobenzene-4’-carboxylic Acid can be compared with other similar compounds such as:
Methyl Red: Another azobenzene derivative used as a pH indicator.
Acid Red 2: A related compound with similar chromophoric properties.
Uniqueness
What sets 4-Dimethylaminoazobenzene-4’-carboxylic Acid apart is its specific application in FRET-based assays and its effectiveness as a dark quencher chromophore. Its unique combination of functional groups allows for versatile applications in both research and industry .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQPPQRFNHPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862438 | |
Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6268-49-1 | |
Record name | 4-(4-Dimethylaminophenylazo)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6268-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylaminoazobenzene-4'-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dabcyl quench fluorescence?
A: Dabcyl quenches fluorescence primarily through a mechanism known as Fluorescence Resonance Energy Transfer (FRET) [, ]. When a fluorophore (donor) and Dabcyl (acceptor) are in close proximity and their spectral properties overlap, the excited state energy from the fluorophore is transferred to Dabcyl. This energy transfer occurs non-radiatively, meaning Dabcyl dissipates the absorbed energy as heat instead of emitting light, thereby effectively quenching the fluorescence of the donor molecule [, ].
Q2: What are the implications of Dabcyl’s quenching mechanism for its applications?
A: Dabcyl's FRET-based quenching is distance-dependent, making it useful for studying molecular interactions and conformational changes. This property is extensively employed in molecular beacons, where Dabcyl's proximity to a fluorophore in a hairpin structure quenches fluorescence. Upon hybridization with a target DNA sequence, the hairpin opens, separating Dabcyl and the fluorophore, leading to a detectable increase in fluorescence [, ].
Q3: Beyond FRET, can Dabcyl quench fluorescence through other mechanisms?
A: While FRET is the dominant mechanism, research suggests Dabcyl can also quench fluorescence through collisional quenching []. This process involves direct contact between Dabcyl and the fluorophore, leading to non-radiative energy transfer and fluorescence quenching.
Q4: What is the molecular formula, weight, and key spectroscopic data for Dabcyl?
A4:
- Spectroscopic Data: Dabcyl exhibits a characteristic absorbance peak around 463 nm []. This absorbance band overlaps well with the emission spectra of commonly used fluorophores like EDANS, making it an efficient FRET acceptor [, ].
Q5: What are the solubility properties of Dabcyl?
A: Dabcyl is known for its limited solubility in aqueous solutions, posing challenges for its use in biological systems [, ]. This has led to the development of a more hydrophilic analog, Hydrodabcyl, which demonstrates superior solubility in water while retaining its quenching properties [].
Q6: Does Dabcyl itself possess catalytic properties?
A6: The research papers provided do not suggest that Dabcyl exhibits intrinsic catalytic properties. Its primary function revolves around its role as a fluorescence quencher in various applications, rather than as a catalyst in chemical reactions.
Q7: Have there been computational studies on the interactions between Dabcyl and fluorophores?
A7: While the provided papers do not explicitly detail computational modeling studies on Dabcyl-fluorophore interactions, such approaches are conceivable. Computational chemistry methods like molecular docking and molecular dynamics simulations could provide valuable insights into the specific interactions, distances, and orientations crucial for efficient FRET between Dabcyl and various fluorophores.
Q8: Can the azobenzene moiety in Dabcyl be modified to introduce photo-switching capabilities?
A: Yes, research has demonstrated that incorporating a Dabcyl analog, 5-(4-((dimethylamino)phenyl)azo)benzene)-2'-deoxy-uridine (dU(DAB)), into oligonucleotide probes allows for photo-switching properties []. Irradiation of the azobenzene moiety in dU(DAB) leads to photoisomerization, offering potential for the development of light-controlled molecular probes and devices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.